2,6-Diaminopyrimidine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diaminopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUOGOIRZGRDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937013 | |
| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16490-14-5 | |
| Record name | NSC46805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2,6 Diaminopyrimidine 4 Carboxylic Acid
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with strong electron-withdrawing groups, such as halogens. For instance, compounds like 2,4-diamino-6-chloropyrimidine readily undergo substitution of the chlorine atom when treated with nucleophiles. mdpi.com The reaction of 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) to produce 2,4-diaminopyrimidine (B92962) is a classic example of such a transformation. google.com Similarly, SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have been shown to proceed with various amines and alkoxides. mdpi.com
However, in the case of 2,6-diaminopyrimidine-4-carboxylic acid, the pyrimidine ring is substituted with two powerful electron-donating amino groups. These groups significantly increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, direct nucleophilic substitution on the pyrimidine core of this specific molecule is generally unfavorable under standard conditions. For such a reaction to occur, a leaving group, typically a halide, would need to be present on the ring, which is not the case for the parent compound.
Carboxylic Acid Group Transformations and Derivative Formation
The carboxylic acid group at the 4-position of the pyrimidine ring is a versatile handle for a variety of chemical transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org These reactions allow for the synthesis of a wide array of derivatives, including esters, amides, and acid chlorides, and the reduction to the corresponding alcohol.
Common transformations include:
Esterification: The formation of esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. pressbooks.pub
Amide Formation: Amides can be synthesized by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction with an amine. libretexts.org
Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds through an aldehyde intermediate. libretexts.org
The table below summarizes key transformations of the carboxylic acid group.
| Transformation | Reagent(s) | Product Type |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃) | Primary Amide |
| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol |
Proton Transfer Dynamics and Salt Formation within Pyrimidine Systems
This compound is an amphoteric molecule, capable of acting as both a proton donor (via the carboxylic acid group) and a proton acceptor. The proton acceptor sites include the two basic nitrogen atoms within the pyrimidine ring and, to a lesser extent, the exocyclic amino groups. This dual nature facilitates complex proton transfer dynamics and the formation of various salts.
Hydrogen bonding and proton transfer are fundamental processes in pyrimidine systems. pharmacophorejournal.com Studies on related aminopyrimidines have shown that they can form stable 1:1 proton transfer (PT) complexes with proton donors like nitrophenols. pharmacophorejournal.compharmacophorejournal.com These interactions can be investigated and characterized both in solution and in the solid state using techniques such as FT-IR, NMR, and UV-Vis spectroscopy, often complemented by DFT computational analysis. pharmacophorejournal.commdpi.com
The basicity of the pyrimidine core allows for the formation of stable salts with various acids. For example, 2,4-diaminopyrimidine has been shown to form hydrochloride and sulfate (B86663) salts, with the latter being readily crystallized from aqueous solutions. google.com The synthesis and crystal structures of salts formed between 2,4-diaminopyrimidine and various dicarboxylic acids have also been reported, demonstrating the robustness of salt formation in these systems. mdpi.com Similarly, this compound can be expected to form stable salts upon treatment with strong acids like hydrochloric acid or sulfuric acid, leading to protonation at one of the ring nitrogen atoms.
| Salt/Complex Type | Reactant | Method of Study |
| Proton Transfer Complex | Proton Donor (e.g., Nitrophenol) | UV-Vis, FT-IR, NMR, DFT |
| Hydrochloride Salt | Hydrochloric Acid | Crystallization |
| Sulfate Salt | Sulfuric Acid | Crystallization |
| Carboxylate Salt | Dicarboxylic Acid | X-ray Diffraction |
Tautomerism and Isomeric Considerations of the Pyrimidine Core
Tautomerism is a key structural feature of many nitrogen-containing heterocycles, including pyrimidines. ias.ac.in For this compound, the primary form of tautomerism is amino-imino tautomerism. The molecule can exist in the canonical diamino form or in several imino tautomeric forms, where a proton has migrated from an exocyclic amino group to a ring nitrogen atom.
Derivatives of hydroxypyrimidines are known to exhibit keto-enol tautomerization, with the keto form often being predominant in the solid state. nih.gov While the title compound does not have a hydroxyl group, the principles of proton migration are relevant. Studies on the related molecule 2,6-diaminopurine (B158960) have revealed the existence of distinct tautomers (e.g., 7H and 9H forms) with different spectroscopic properties and excited-state dynamics. researchgate.netchemrxiv.orgchemrxiv.org These studies utilize advanced techniques like REMPI spectroscopy and high-level quantum chemical calculations to identify and characterize the specific tautomers present in the gas phase. chemrxiv.org
The potential tautomers of this compound include the canonical 2,6-diamino form and at least two distinct imino forms, as illustrated below. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and pH. The equilibrium between these forms can play a crucial role in the molecule's chemical reactivity and intermolecular interactions.
| Tautomer Name | Description |
| 2,6-Diamino (Canonical) | Both exocyclic groups are in the amino form. |
| 2-Amino-6-imino | The amino group at C6 has tautomerized to an imino form, with the proton on the adjacent N1 ring nitrogen. |
| 2-Imino-6-amino | The amino group at C2 has tautomerized to an imino form, with the proton on the adjacent N1 or N3 ring nitrogen. |
Structural Elucidation and Spectroscopic Characterization of 2,6 Diaminopyrimidine 4 Carboxylic Acid and Its Complexes
Advanced Vibrational Spectroscopy Applications (FTIR, Raman) for Structural Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides essential information about the functional groups and bonding arrangements within 2,6-Diaminopyrimidine-4-carboxylic acid. The spectra are characterized by absorption bands corresponding to the vibrations of the pyrimidine (B1678525) ring, amino groups, and the carboxylic acid moiety.
Key vibrational modes observed in the FTIR spectrum of related pyrimidine derivatives help in the structural analysis. mdpi.comrsc.org For instance, the N-H stretching vibrations of the two amino groups are expected to appear as distinct bands in the 3450-3300 cm⁻¹ region. mdpi.com The O-H stretching vibration of the carboxylic acid group typically presents as a very broad band in the 3300-2500 cm⁻¹ range due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, characteristic peak, generally found around 1700 cm⁻¹. Vibrations associated with the pyrimidine ring, such as C=C and C=N stretching, occur in the 1650-1550 cm⁻¹ region. mdpi.com Furthermore, N-H bending vibrations can be observed around 1640-1600 cm⁻¹. researchgate.net
In metal complexes of this compound, shifts in these characteristic frequencies can indicate the coordination sites. For example, a shift in the carboxylate C=O stretching frequency can confirm its involvement in bonding with the metal ion. Similarly, changes in the N-H stretching or bending frequencies may suggest the participation of the amino groups or ring nitrogen atoms in coordination.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H Stretch | 3450 - 3300 |
| Carboxylic Acid (COOH) | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid (C=O) | C=O Stretch | ~1700 |
| Pyrimidine Ring | C=C and C=N Stretch | 1650 - 1550 |
| Amino (NH₂) | N-H Bend | 1640 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, etc.) for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the single proton attached to the C5 carbon of the pyrimidine ring is expected to appear as a singlet. The protons of the two amino groups at the C2 and C6 positions would likely resonate as a broad singlet, with its chemical shift being solvent-dependent. The most downfield signal, typically appearing above 10-12 ppm, is characteristic of the acidic proton of the carboxylic acid group. libretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.org The carbons of the pyrimidine ring will have distinct chemical shifts; the C2, C4, and C6 atoms, being attached to electronegative nitrogen and oxygen atoms, will appear further downfield compared to the C5 carbon. For similar pyrimidine structures, aromatic carbons can be identified at shifts such as δ 79.2 (C5), 163.8 (C4 and C6), and 170.0 ppm (C2). mdpi.com Two-dimensional NMR techniques, such as HMBC, can be used to confirm the assignment of these signals through long-range proton-carbon correlations. mdpi.comnih.gov
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Amino (-NH₂) | Variable | Broad Singlet |
| Pyrimidine Ring (C5-H) | Variable | Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 160 - 180 |
| Pyrimidine Ring (C2, C4, C6) | ~160 - 170 |
| Pyrimidine Ring (C5) | ~80 - 100 |
X-ray Diffraction Studies (Single-Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. Both single-crystal and powder XRD techniques are employed to analyze its structure and that of its complexes. mdpi.comresearchgate.net Single-crystal XRD of related compounds confirms the planarity of the pyrimidine ring and reveals the intricate hydrogen-bonding networks that are critical for lattice stabilization. Powder XRD is useful for confirming the crystalline nature and phase purity of bulk samples. mdpi.com
Crystal Engineering and Supramolecular Synthons
The principles of crystal engineering are central to understanding the solid-state architecture of this compound and its co-crystals. The molecule's functional groups—amino and carboxylic acid—are excellent candidates for forming predictable and robust non-covalent interactions known as supramolecular synthons. bohrium.com
The most prominent interaction is the supramolecular heterosynthon formed between the aminopyrimidine moiety and the carboxylic acid group. usm.myresearchgate.net This typically results in a cyclic R₂²(8) graph-set motif, where the carboxylic acid's hydroxyl group donates a hydrogen bond to a pyrimidine ring nitrogen, and one of the pyrimidine's amino groups donates a hydrogen bond to the carbonyl oxygen of the acid. nih.govnih.gov In addition to these heterosynthons, the aminopyrimidine units can also form supramolecular homosynthons, creating centrosymmetric dimers through pairs of N-H···N hydrogen bonds, also with an R₂²(8) motif. nih.gov The predictability of these synthons is a key focus in the design of co-crystals with tailored physicochemical properties. researchgate.netsemanticscholar.org
Hydrogen Bonding Network Analysis and Intermolecular Interactions
These interactions link the molecules into complex architectures, such as chains, sheets, or three-dimensional frameworks. nih.govmdpi.com For example, in the crystal structure of pyrimidine-4-carboxylic acid, molecules interact via O-H···N hydrogen bonds to form molecular sheets. nih.gov In co-crystals, these primary synthons are further linked by other intermolecular forces, including additional N-H···O bonds, C-H···O interactions, and π-π stacking between the aromatic pyrimidine rings. nih.govnih.gov The combination of these interactions dictates the final crystal structure.
Table 4: Common Intermolecular Interactions in this compound Crystals
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| O-H···N | Carboxylic Acid (-OH) | Pyrimidine Ring (N) | Formation of primary heterosynthon |
| N-H···O | Amino Group (-NH₂) | Carboxyl Group (C=O) | Formation of primary heterosynthon |
| N-H···N | Amino Group (-NH₂) | Pyrimidine Ring (N) | Formation of homosynthons (dimers) |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Stabilization of layered structures |
Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural evidence. The molecular formula is C₅H₆N₄O₂, giving a molecular weight of 154.13 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 154.
The fragmentation of the molecule is largely dictated by its functional groups. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH). libretexts.orglibretexts.org
Loss of •OH (M-17): Cleavage of the C-OH bond results in an acylium ion [M-17]⁺ at m/z 137.
Loss of •COOH (M-45): Cleavage of the bond between the pyrimidine ring and the carboxyl group leads to a fragment at m/z 109. libretexts.orglibretexts.org
Decarboxylation (Loss of CO₂): A common rearrangement for carboxylic acids involves the loss of a neutral carbon dioxide molecule, producing an [M-44]⁺ peak at m/z 110.
The nature of the substituent at the 2-position of the pyrimidine ring can influence the fragmentation routes. nih.gov Subsequent fragmentation would involve the breakdown of the stable diaminopyrimidine ring structure.
Table 5: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 154 | [C₅H₆N₄O₂]⁺ (Molecular Ion) | - |
| 137 | [M - OH]⁺ | •OH |
| 110 | [M - CO₂]⁺ | CO₂ |
| 109 | [M - COOH]⁺ | •COOH |
Other Spectroscopic and Analytical Techniques (UV-Vis, Thermal Analysis, Electron Microscopy)
A comprehensive characterization of this compound also involves other analytical methods.
UV-Visible (UV-Vis) Spectroscopy: Due to the conjugated π-electron system of the pyrimidine ring, the compound is expected to exhibit strong absorption in the UV region. The position of the maximum absorbance (λ_max) is sensitive to the solvent and pH, as protonation or deprotonation of the amino and carboxyl groups can alter the electronic structure.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound. researchgate.net TGA can reveal the decomposition temperature and mass loss steps, which might correspond to the initial loss of the carboxylic acid group followed by the breakdown of the pyrimidine ring. researchgate.net DSC can determine the melting point and detect other thermal events like polymorphic transitions. researchgate.net For related compounds, TGA has shown that thermal degradation can begin around 150-200°C. researchgate.net
Electron Microscopy: While more commonly used for nanomaterials or larger structures, Scanning Electron Microscopy (SEM) can be employed to investigate the crystal morphology and particle size of the synthesized compound. researchgate.net
Computational Chemistry and Theoretical Studies on 2,6 Diaminopyrimidine 4 Carboxylic Acid
Density Functional Theory (DFT) Applications in Pyrimidine (B1678525) Chemistry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of pyrimidine derivatives. acs.orgresearchgate.net DFT calculations allow for the optimization of molecular geometry and provide a basis for analyzing various molecular properties. researchgate.net Studies on compounds structurally similar to 2,6-Diaminopyrimidine-4-carboxylic acid, such as 2,6-diaminopyrimidin-4-yl sulfonate derivatives, have utilized DFT at the B3LYP/6-311G(d,p) level to explore their properties, showing good agreement between theoretical and experimental X-ray crystallographic data. acs.orgresearchgate.netnih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. irjweb.com The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. irjweb.comacs.orgschrodinger.com
For related 2,6-diaminopyrimidine structures, FMO analysis indicates that the HOMO is typically localized over the diaminopyrimidine moiety, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. This distribution governs the charge transfer interactions within the molecule. acs.org
A study on 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (Compound A) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (Compound B), which are structurally analogous to the target molecule, provides valuable FMO data. acs.orgnih.gov
| Parameter | Compound A | Compound B |
|---|---|---|
| EHOMO (eV) | -6.21 | -6.10 |
| ELUMO (eV) | -1.39 | -1.31 |
| Energy Gap (ΔE) (eV) | 4.82 | 4.79 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. researchgate.net
In analyses of related diaminopyrimidine compounds, the MEP maps show that the most negative potential is concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the substituent group (e.g., sulfonate or carboxylate), identifying them as primary sites for electrophilic interaction. acs.orgnih.gov The hydrogen atoms of the amino groups typically exhibit a positive potential, making them sites for nucleophilic interaction. acs.org This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.orgrsc.org
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These global reactivity descriptors are calculated from the energies of the HOMO and LUMO. irjweb.com Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
A high chemical hardness (and low softness) indicates high stability and low reactivity. acs.org The following table presents these descriptors for the two analogous diaminopyrimidine sulfonate compounds. acs.orgnih.gov
| Descriptor | Compound A | Compound B |
|---|---|---|
| Ionization Potential (I) (eV) | 6.21 | 6.10 |
| Electron Affinity (A) (eV) | 1.39 | 1.31 |
| Electronegativity (χ) (eV) | 3.80 | 3.70 |
| Chemical Hardness (η) (eV) | 2.41 | 2.39 |
| Chemical Softness (S) (eV-1) | 0.20 | 0.20 |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are computational methods used to study the dynamic behavior and preferred shapes of molecules over time. westernsydney.edu.au Conformational analysis is particularly important for flexible molecules, as it identifies low-energy conformers that are likely to be present under experimental conditions. nih.govacs.org The conformation of a molecule can significantly influence its biological activity and material properties. For pyrimidine derivatives, factors such as intramolecular hydrogen bonding and steric hindrance between substituents play a major role in determining the preferred conformation. westernsydney.edu.auresearchgate.net While specific MD studies on this compound are not widely available, the general principles suggest that the orientation of the carboxylic acid group relative to the pyrimidine ring would be a key conformational feature, likely influenced by hydrogen bonding with the adjacent amino group.
Aromaticity Indices and Ring Current Analysis
Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. Various computational indices are used to quantify the degree of aromaticity. These include:
Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system. rsc.orgdtu.dk
Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring are indicative of aromatic character (diatropic ring current). rsc.org
Aromatic Stabilization Energy (ASE): An energetic criterion that measures the stabilization energy gained from cyclic delocalization. rsc.org
FLU (Aromatic Fluctuation Index): An electronic index based on electron delocalization. dtu.dkacs.org
Studies on substituted pyrimidines show that the nature and position of substituents significantly impact the aromaticity of the ring. rsc.org Unlike benzene derivatives, it has been found that both electron-donating groups (like -NH2) and electron-withdrawing groups can decrease the aromaticity of the pyrimidine ring. rsc.orgrsc.org For this compound, the presence of two amino groups and a carboxylic acid group would modulate the π-electron system, and a quantitative analysis using these indices would be necessary to determine the precise degree of aromaticity.
Non-Linear Optical (NLO) Properties Theoretical Prediction and Analysis
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They have significant applications in optoelectronics and photonics. nih.govresearchgate.net Pyrimidine derivatives are of great interest as NLO materials due to their π-conjugated systems, which can be tailored to enhance NLO responses. researchgate.net
The key NLO properties, such as polarizability (α) and the first and second hyperpolarizabilities (β and γ), can be predicted computationally. researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response. DFT calculations on the analogous 2,6-diaminopyrimidine sulfonate derivatives have shown that these molecules possess significant NLO properties. acs.orgnih.gov The calculated values for total molecular dipole moment (μtot), polarizability (αtot), and first hyperpolarizability (βtot) for these compounds are summarized below. acs.orgresearchgate.net
| Property | Compound A | Compound B |
|---|---|---|
| μtot (Debye) | 10.37 | 9.99 |
| αtot (a.u.) | 2.1 x 104 | 1.8 x 104 |
| βtot (a.u.) | 1.1 x 104 | 9.1 x 103 |
| γtot (a.u.) | 3.7 x 104 | 2.7 x 104 |
These substantial hyperpolarizability values suggest that molecules based on the 2,6-diaminopyrimidine scaffold, including the carboxylic acid derivative, are promising candidates for NLO applications. acs.orgresearchgate.net
Interactions with Biological Macromolecules: Mechanistic and Ligand Design Perspectives
Principles of Ligand-Target Recognition and Binding
Molecular recognition between a ligand and its target is a highly specific process governed by several physicochemical principles. nih.govresearchgate.net The binding event is a thermodynamic process, driven by a favorable change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. rsc.org
The primary factors mediating this recognition include:
Shape and Steric Complementarity: Often described by the "lock-and-key" or "induced-fit" models, the three-dimensional shapes of the ligand and the target's binding site must be compatible. slu.edu The rigid structure of the pyrimidine (B1678525) ring in 2,6-diaminopyrimidine-4-carboxylic acid, along with the spatial arrangement of its amino and carboxyl functional groups, dictates its potential for fitting into specific macromolecular pockets.
Electrostatic and Electronic Complementarity: The binding affinity is significantly influenced by a variety of non-covalent intermolecular interactions. rsc.org These include:
Hydrogen Bonds: The amino groups and the carboxylic acid group of this compound can act as both hydrogen bond donors and acceptors, forming critical interactions with polar residues in a binding site.
Ionic Interactions (Salt Bridges): The carboxylic acid can be deprotonated at physiological pH, forming a negatively charged carboxylate group that can interact with positively charged residues like lysine (B10760008) or arginine.
Hydrophobic Interactions: While the molecule has significant polar features, the pyrimidine ring itself can participate in hydrophobic interactions, displacing water molecules from the binding site, which is an entropically favorable process.
The reversible, noncovalent binding of a ligand (L) to a macromolecular target (R) can be quantified by the equilibrium association constant (K_a) or its reciprocal, the dissociation constant (K_d). nih.gov A lower K_d value indicates a higher binding affinity. These constants are crucial metrics derived from experimental assays. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Pyrimidine Scaffolds in Molecular Recognition
For a molecule like this compound, SAR exploration would involve modifying its three main components: the 2-amino group, the 6-amino group, and the 4-carboxylic acid group.
The Pyrimidine Core: This heterocyclic ring system is a key "scaffold" that positions the functional groups in a specific spatial orientation for optimal target interaction. Many clinically used drugs, such as the anticancer agent Imatinib and the antibacterial Trimethoprim, contain a pyrimidine scaffold. researchgate.net
Substituents at Positions 2 and 6: The presence of amino groups at these positions is critical for forming hydrogen bonds. SAR studies on related 2,4-diaminopyrimidine (B92962) derivatives have shown their importance for potent enzyme inhibition, for instance, against dihydrofolate reductase (DHFR). mdpi.com Modifications to these amino groups, such as alkylation or acylation, can drastically alter binding affinity and selectivity.
Substituent at Position 4: The carboxylic acid group is a key interaction point, often forming salt bridges or strong hydrogen bonds. In studies of pyrimidine-4-carboxamides, which are derived from the carboxylic acid, this position was found to be crucial for activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov Replacing the carboxylic acid with other functional groups (e.g., esters, amides, sulfonamides) would be a key strategy in SAR to probe the requirements of a target's binding pocket.
A hypothetical SAR exploration for this compound is outlined below.
| Position | Modification | Potential Impact on Activity |
|---|---|---|
| 2-Amino | Methylation (NHCH₃) | May increase or decrease potency by altering hydrogen bonding capacity and introducing steric bulk. |
| 2-Amino | Acetylation (NHCOCH₃) | Changes hydrogen bond donor to acceptor, potentially altering binding mode. |
| 6-Amino | Cyclization with adjacent ring atoms | Creates fused ring systems (e.g., purines, pteridines), significantly altering shape and targeting different macromolecules. nih.gov |
| 4-Carboxylic Acid | Conversion to Methyl Ester (COOCH₃) | Removes ionic interaction capability, probes for importance of charge. May improve cell permeability. |
| 4-Carboxylic Acid | Conversion to Amide (CONH₂) | Changes ionic interaction to hydrogen bonding, altering binding strength and specificity. nih.gov |
| 5-Position | Addition of a substituent (e.g., -CH₃, -Cl) | Probes for additional pockets in the binding site, can influence electronics and conformation of the ring. |
Molecular Docking and Dynamics Simulations for Interaction Prediction
Computational methods are indispensable tools in modern drug discovery for predicting and analyzing ligand-target interactions. hilarispublisher.comspringernature.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target macromolecule. springernature.com For this compound, docking simulations would be used to place the molecule into the active site of a known or hypothesized protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on predicted binding affinity. springernature.com Docking studies on related pyrimidine derivatives have successfully predicted binding modes and guided the design of potent inhibitors for targets like cyclin-dependent kinases (CDKs) and xanthine (B1682287) oxidase. nih.govnih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-target complex over time. nih.govacs.org Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. mdpi.com This allows researchers to:
Assess the stability of the predicted binding pose. hilarispublisher.com
Observe conformational changes in both the ligand and the protein upon binding. nih.gov
Calculate binding free energies with greater accuracy by accounting for solvent effects and entropic contributions. acs.org
Identify key residues that are consistently involved in the interaction, providing valuable information for future ligand design.
For this compound, an MD simulation could reveal the stability of key hydrogen bonds formed by its amino and carboxyl groups and the dynamic behavior of the complex within a simulated physiological environment.
In Vitro Biochemical Assays for Target Engagement and Pathway Modulation (e.g., enzyme inhibition)
While computational methods are predictive, in vitro biochemical assays provide essential experimental validation of a compound's activity. charnwooddiscovery.com These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment. nih.gov
Target Engagement Assays: These assays confirm that the compound physically binds to its intended target. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure binding kinetics and thermodynamics, providing values for K_d. danaher.com Cellular thermal shift assays (CETSA) can confirm target engagement within a cellular environment. nih.gov
Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays are performed to quantify the compound's effect on its catalytic activity. The potency of an inhibitor is typically expressed as its IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, studies on pyrimidine derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) used biochemical assays to determine IC₅₀ values and establish potency. nih.gov
The results from these assays are critical for validating computational predictions and progressing a compound through the drug discovery pipeline.
| Assay Type | Purpose | Key Parameter Measured | Example Application for Pyrimidines |
|---|---|---|---|
| Enzyme Activity Assay (e.g., Kinase Assay) | To measure the inhibition of enzyme catalytic activity. | IC₅₀ (Half maximal inhibitory concentration) | Testing aminopyrimidine derivatives against IRAK4 kinase. nih.gov |
| Receptor Binding Assay | To measure the affinity of a ligand for a receptor. | K_d (Dissociation constant), K_i (Inhibition constant) | Quantifying the binding of pyrimidine-based ligands to G-protein coupled receptors. |
| Surface Plasmon Resonance (SPR) | To measure real-time binding kinetics and affinity. | k_on (association rate), k_off (dissociation rate), K_d | Characterizing the interaction between a pyrimidine inhibitor and its target protein. danaher.com |
| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamics of binding (enthalpy, entropy). | ΔH (Enthalpy), ΔS (Entropy), K_d | Determining the thermodynamic driving forces for a pyrimidine ligand binding to its target. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular environment by measuring ligand-induced protein stabilization. | Thermal Shift (ΔT_m) | Validating that a pyrimidine compound binds its intended target inside living cells. nih.gov |
Applications in Advanced Materials and Supramolecular Architectures
Design of Coordination Complexes and Metal-Organic Frameworks (MOFs)
The functional groups of 2,6-diaminopyrimidine-4-carboxylic acid—specifically the pyrimidine (B1678525) ring nitrogens and the carboxylate group—provide multiple potential coordination sites for metal ions. This makes it a candidate ligand, or "linker," for the synthesis of coordination complexes and highly porous materials known as metal-organic frameworks (MOFs). In principle, the carboxylate group can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the ring nitrogens can also coordinate, leading to the formation of stable, multidimensional networks.
Although specific MOFs based on this compound as the primary organic linker are not widely reported, the broader class of pyridine (B92270) and pyrimidine carboxylic acids has been extensively used to create diverse MOF structures. For instance, pyridine-2,6-dicarboxylic acid (a structural analog) is a versatile ligand that forms stable complexes with a variety of metal ions, creating interesting topologies with applications in gas adsorption, catalysis, and nonlinear optics. ajol.info Similarly, pyrimidine-4,6-dicarboxylate has been used to synthesize luminescent 3D MOFs. The presence of amino groups on the pyrimidine ring, as in the target compound, could further enhance the functionality of resulting MOFs, offering sites for post-synthetic modification or introducing specific catalytic or sensing capabilities.
Table 1: Comparison of Functional Groups in MOF Linkers
| Ligand | Metal Coordination Sites | Potential Functionality |
| Pyridine-2,6-dicarboxylic acid | Carboxylate groups, Pyridine Nitrogen | Structural diversity, Catalysis ajol.info |
| Pyrimidine-4,6-dicarboxylic acid | Carboxylate groups, Pyrimidine Nitrogens | Luminescence |
| This compound | Carboxylate group, Pyrimidine Nitrogens, Amino groups (potential) | Potential for post-synthetic modification, gas storage, catalysis |
Supramolecular Assembly via Non-covalent Interactions
The true strength of this compound in materials science likely lies in its profound ability to form predictable and robust supramolecular assemblies through non-covalent interactions. The interplay of its functional groups allows for the creation of intricate, self-assembled networks driven primarily by hydrogen bonding and supplemented by π-π stacking.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donor sites (the two -NH₂ groups and the -COOH group) and acceptor sites (the two ring nitrogens and the carbonyl oxygen of the carboxyl group). This arrangement facilitates the formation of highly stable, recurring hydrogen-bonding patterns known as "supramolecular synthons". Studies on cocrystals of similar aminopyrimidine derivatives (like 2-amino-4,6-dimethoxypyrimidine) with various carboxylic acids consistently show the formation of a robust cyclic R²₂(8) heterosynthon, where the carboxylic acid group interacts with the aminopyrimidine's ring nitrogen and amino group. bohrium.comresearchgate.net Given that this compound contains both of these functionalities within the same molecule, it is highly likely to form extensive intermolecular hydrogen-bonded networks, potentially leading to the formation of tapes, sheets, or 3D architectures. mdpi.comnih.gov
These non-covalent interactions are fundamental to the field of crystal engineering, where the goal is to design solid-state structures with desired physical properties, such as solubility, stability, and morphology. researchgate.net
Table 2: Common Supramolecular Synthons in Aminopyrimidine-Carboxylic Acid Systems
| Synthon Type | Description | Graph Set Notation | Reference |
| Heterodimer | Carboxylic acid O-H to pyrimidine N; Amino N-H to carbonyl O | R²₂(8) | bohrium.comresearchgate.net |
| Homodimer | Carboxylic acid to carboxylic acid | R²₂(8) | nih.govresearchgate.net |
| Amino-Amino Homodimer | Amino N-H to pyrimidine N between two aminopyrimidine molecules | R²₂(8) | mdpi.com |
Integration into Polymeric Structures and Functional Coatings
The bifunctional nature of this compound, possessing both amino and carboxylic acid groups, makes it a viable candidate as a monomer for polymerization reactions. Specifically, it could be used in step-growth polymerization to synthesize polyamides. The amino groups can react with dicarboxylic acids (or their acyl chloride derivatives), or the carboxylic acid group can react with diamines, to form amide linkages in the polymer backbone.
While polymers derived specifically from this compound are not prominent in the literature, related monomers have been successfully used. For example, polyamides have been synthesized using 2,6-diaminopyridine (B39239) and various dicarboxylic acids. rsc.orgnih.gov The incorporation of the pyrimidine ring into the polymer backbone could impart desirable properties such as thermal stability, rigidity, and specific binding capabilities due to the hydrogen-bonding sites.
Furthermore, the compound could be used as an additive or grafted onto existing polymer surfaces to create functional coatings. The multiple hydrogen-bonding sites could improve adhesion to substrates or be used to selectively bind target molecules, creating functional surfaces for sensors or filtration membranes.
Development of Optoelectronic Materials
Materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and frequency conversion. A common molecular design for NLO materials involves combining an electron-donating group and an electron-accepting group on a π-conjugated system. This "push-pull" arrangement enhances the molecule's second-order hyperpolarizability (β), a measure of its NLO response.
This compound fits this molecular template perfectly. The two amino groups act as strong electron donors, while the carboxylic acid group serves as an electron acceptor. These donor and acceptor groups are connected through the π-system of the pyrimidine ring. This intramolecular charge-transfer characteristic suggests that the molecule could possess significant NLO properties.
Computational studies and experimental work on similar pyrimidine derivatives have demonstrated their potential for NLO applications. nih.govdp.tech For instance, theoretical studies on related compounds have been used to calculate hyperpolarizability values, indicating their promise for NLO devices. researchgate.netfrontiersin.orgresearchgate.net While experimental data for this compound is needed for confirmation, its molecular structure is highly indicative of potential NLO activity, making it a target for development in optoelectronic materials.
Table 3: Predicted and Measured NLO Properties of Related Compounds
| Compound Family | Type | Key Structural Feature | NLO Property | Reference |
| Substituted Pyrimidines | Experimental & Computational | Donor-acceptor groups on pyrimidine ring | Third-order nonlinear susceptibility (χ³) | nih.gov |
| 2,6-Diamino-9,10-Anthraquinone | Experimental & Computational | Amino donors on anthraquinone (B42736) core | Nonlinear absorption (β), Nonlinear refractive index (n₂) | researchgate.net |
| Dihydropyridine Analogue | Computational | Push-pull system | Hyperpolarizability | researchgate.net |
Advanced Analytical Methodologies for 2,6 Diaminopyrimidine 4 Carboxylic Acid
Chromatographic Separation Techniques (e.g., LC-MS, GC) in Complex Mixtures
Chromatographic methods are powerful tools for separating components of a complex mixture, allowing for the individual identification and quantification of each substance. Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography (GC) are principal techniques applicable to the analysis of 2,6-diaminopyrimidine-4-carboxylic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that separates compounds based on their physicochemical properties, followed by detection based on their mass-to-charge ratio. For polar compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach.
While specific LC-MS methods for this compound are not extensively detailed in the literature, methods for structurally similar compounds provide a strong basis for method development. For instance, a reverse-phase HPLC method has been developed for the analysis of 4-Chloro-2,6-diaminopyrimidine sielc.com. This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility sielc.com. Such conditions could be adapted for this compound, with optimization of the gradient, flow rate, and column temperature to achieve optimal separation.
The mass spectrometric detection would likely involve electrospray ionization (ESI) in positive ion mode, due to the presence of the basic amino groups which are readily protonated. The fragmentation patterns of pyrimidine (B1678525) carboxylic acids have been studied, providing insight into the expected mass spectral behavior and aiding in structural confirmation nih.gov.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is typically required to convert the polar functional groups (amines and carboxylic acid) into more volatile derivatives. Common derivatization agents for such compounds include silylating agents (e.g., BSTFA) or alkylating agents.
Studies on the GC-MS analysis of urinary organic acids have demonstrated the feasibility of detecting pyrimidine monocarboxylic acids, indicating that with appropriate derivatization, this technique can be applied to the analysis of this compound in biological matrices nih.gov. The separation is typically performed on a non-polar capillary column, and the mass spectrometer provides definitive identification of the derivatized analyte nih.gov.
Table 1: Potential Chromatographic Conditions for this compound Analysis
| Parameter | LC-MS | GC-MS |
| Column | C18 Reverse-Phase | Non-polar capillary (e.g., HP-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with Formic Acid | Helium |
| Detection | ESI-MS/MS (Positive Ion Mode) | Mass Spectrometry (after derivatization) |
| Derivatization | Not typically required | Required (e.g., silylation) |
Electrochemical Analysis Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. The diaminopyrimidine structure of this compound suggests that it should be amenable to electrochemical detection, likely through oxidation of the amino groups.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile technique for studying the electrochemical behavior of a compound wikipedia.org. It can be used to determine the oxidation and reduction potentials of this compound. Studies on aromatic diamines have shown that they can be electrochemically oxidized to diimines acs.org. By scanning the potential at a working electrode (e.g., glassy carbon), a voltammogram is produced that provides information on the redox processes. This technique can be used to establish the optimal potential for quantitative analysis by other voltammetric methods.
Square Wave Voltammetry (SWV)
Square wave voltammetry is a highly sensitive technique that can be used for the quantification of electroactive species at low concentrations nih.gov. The method involves applying a square wave potential waveform to the working electrode, which results in an enhanced current response compared to other voltammetric techniques. SWV has been successfully applied to the determination of various pyrimidine derivatives nih.gov. For the analysis of this compound, the oxidation peak corresponding to the amino groups would be monitored. The peak current would be proportional to the concentration of the analyte in the sample.
Table 2: Potential Electrochemical Parameters for this compound Analysis
| Parameter | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon Electrode | Hanging Mercury Drop Electrode or Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl | Ag/AgCl |
| Supporting Electrolyte | Phosphate Buffer (pH 7) | Britton-Robinson Buffer |
| Potential Range | e.g., -0.2 to +1.0 V | Optimized around oxidation potential |
| Purpose | Characterization of redox behavior | Quantification |
Spectrophotometric Quantification Techniques in Research Matrices
Spectrophotometric methods are widely used for the quantification of compounds that absorb light in the ultraviolet-visible (UV-Vis) region. These methods can be direct, based on the intrinsic absorbance of the analyte, or indirect, involving a chemical reaction to produce a colored product.
Direct UV-Vis Spectrophotometry
Pyrimidine derivatives typically exhibit UV absorbance due to their aromatic ring system. A UV-Vis spectroscopic method was developed for the estimation of a pyrimidine derivative, which was monitored at 275 nm nih.gov. For this compound, a UV scan would be necessary to determine its wavelength of maximum absorbance (λmax). Quantification would then be based on measuring the absorbance at this wavelength and relating it to concentration using a calibration curve according to the Beer-Lambert law.
Colorimetric Methods
For enhanced selectivity and sensitivity, or for analysis in complex matrices where interferences may be present, a colorimetric method can be employed. This involves reacting the analyte with a specific reagent to form a colored product that can be measured in the visible region of the spectrum.
A well-established method for the determination of diaminopyrimidines involves their reaction with p-benzoquinone (p-BQ) in an aqueous solution to form a colored product with an absorption maximum around 500 nm nih.gov. This reaction has been shown to be effective for derivatives such as trimethoprim, pyrimethamine, and 2,4-diaminopyrimidine (B92962) nih.gov. The reaction conditions, including pH, temperature, and reagent concentration, would need to be optimized for this compound.
Table 3: Spectrophotometric Determination of Diaminopyrimidine Derivatives with p-Benzoquinone nih.gov
| Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (mg/L) |
| Trimethoprim | ~500 | 10,830 | 5 - 100 |
| Pyrimethamine | ~500 | 10,650 | 15 - 75 |
| 2,4-Diaminopyrimidine | ~500 | 9,660 | 5 - 30 |
This data for related compounds suggests that a similar spectrophotometric method could be developed for the sensitive and accurate quantification of this compound.
Future Research Directions and Emerging Paradigms
Novel Synthetic Routes and Catalyst Development for Sustainable Production
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2,6-diaminopyrimidine-4-carboxylic acid, future research will focus on moving away from classical, often harsh, synthetic conditions towards more sustainable alternatives. Key areas of investigation include the design of one-pot, multi-component reactions that can construct the complex pyrimidine (B1678525) core in a single, efficient step, similar to methodologies developed for other substituted pyrimidines. nih.gov
Catalysis will play a pivotal role in this endeavor. There is a significant opportunity for the development of novel catalysts, including heterogeneous catalysts and earth-abundant metal catalysts, to replace the palladium-based systems often used in related pyrimidine syntheses. mdpi.comnih.gov These new catalytic systems would not only reduce costs but also minimize toxic metal residues in the final products. Furthermore, exploring solvent-free reaction conditions or the use of green solvents like water or bio-derived solvents is a critical direction for sustainable production. nih.gov
| Synthetic Strategy | Potential Advantage | Relevant Analogy |
| Multi-component Reactions | Increased atom economy, reduced waste, simplified purification | Biginelli-inspired synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles nih.gov |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals | Replacement for Pd(0) catalysts used in amination reactions nih.gov |
| Solvent-Free Synthesis | Reduced environmental impact, potential for improved reaction rates | Used in the synthesis of novel aminopyrimidine-2,4-diones nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzymatic approaches to heterocyclic synthesis |
Exploration of Unconventional Reactivity Pathways and Functional Transformations
Beyond established synthetic modifications, future work will delve into the unconventional reactivity of the this compound core. This involves exploring novel C-H activation strategies to directly functionalize the pyrimidine ring without the need for pre-installed leaving groups. Such methods offer a more atom-economical route to novel derivatives.
Furthermore, the unique electronic properties of the diaminopyrimidine scaffold can be harnessed for novel transformations. Research into its potential in photoredox catalysis or as an organocatalyst itself could open up new chemical space. Functional transformations of the existing amino and carboxylic acid groups will also continue to be important. For instance, derivatization of the amino groups can modulate the compound's electronic properties and biological activity, while the carboxylic acid group serves as a handle for conjugation to polymers, biomolecules, or surfaces. The successful S-alkylation of related diaminomercaptopyrimidines demonstrates the potential for selective functionalization of different reactive sites on the heterocyclic core. mdpi.com
Advanced Computational Modeling for De Novo Property Prediction and Rational Design
Advanced computational modeling is becoming an indispensable tool in chemical research. For this compound, in silico methods will accelerate the discovery of new derivatives with tailored properties. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, aiding in the prediction of its behavior in various chemical environments. acs.org
Molecular dynamics simulations and docking studies will be crucial for designing derivatives with specific biological targets. mdpi.comnih.gov By simulating the interaction between a potential derivative and a target protein's binding site, researchers can rationally design modifications to enhance binding affinity and selectivity. This approach minimizes the trial-and-error of traditional synthesis and screening. Looking forward, the use of machine learning and artificial intelligence algorithms to screen virtual libraries of derivatives and predict properties de novo represents a transformative paradigm for the rational design of molecules based on this scaffold.
Rational Design of Derivatives for Specific Molecular Interactions and Functional Performance
The rational design of derivatives is aimed at creating molecules with precisely controlled functions. Building on computational predictions, this research direction focuses on synthesizing derivatives of this compound that can participate in specific, high-affinity molecular interactions. A key area is the design of inhibitors for biological targets like kinases or enzymes involved in disease. nih.gov This involves modifying the core structure with various substituents to optimize interactions with specific amino acid residues in an enzyme's active site, a strategy successfully employed for other aminopyrimidine-based inhibitors. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to this process, systematically correlating changes in chemical structure with changes in biological activity or material performance. rsc.org For example, introducing different aryl groups or modifying the amino substituents can drastically alter a compound's selectivity and potency. nih.gov This approach allows for the fine-tuning of properties, leading to highly selective kinase inhibitors or materials with optimized electronic characteristics. nih.gov
| Design Strategy | Target Application | Key Structural Modification | Desired Outcome |
| Dual Binding Site Inhibition | Enzyme Inhibition (e.g., Cholinesterases) | Addition of a flexible linker connecting to a second aromatic moiety researchgate.net | Increased potency and altered inhibition kinetics |
| Scaffold Hopping | Kinase Inhibition (e.g., CDK2) | Modification of the core heterocyclic structure nih.gov | Improved selectivity against off-target kinases |
| SAR-Guided Optimization | Receptor Antagonism (e.g., A1AR) | Systematic variation of aryl groups at positions 4 and 6 nih.gov | Enhanced binding affinity and selectivity |
| Bioisosteric Replacement | General Drug Design | Replacing functional groups (e.g., -COOH with tetrazole) | Improved pharmacokinetic properties |
Integration into Multifunctional Material Systems for Cutting-Edge Applications
The structural features of this compound, particularly its hydrogen-bonding capabilities and potential for metal coordination, make it an attractive building block for advanced materials. A significant future direction is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The combination of the carboxylic acid and the nitrogen-rich pyrimidine ring provides multiple coordination sites for metal ions, potentially leading to MOFs with novel topologies and properties for applications in gas storage, catalysis, or sensing. researchgate.net
Furthermore, its integration into polymers could yield materials with enhanced thermal stability or specific optical and electronic properties. The diaminopyrimidine core can be incorporated into the polymer backbone or used as a pendant group to introduce specific functionalities. The development of conductive polymers or luminescent materials based on this scaffold represents an exciting frontier for cutting-edge applications in electronics and photonics.
Q & A
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., excess amine for amination steps) and use flow chemistry to enhance mixing and heat transfer. Monitor reaction parameters (temperature, pH) in real-time with inline FTIR or Raman spectroscopy. Isolate intermediates via recrystallization (ethanol/water) to reduce impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
